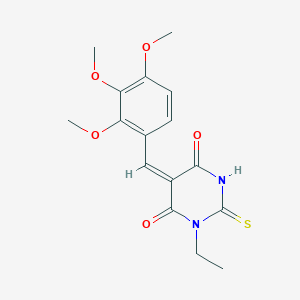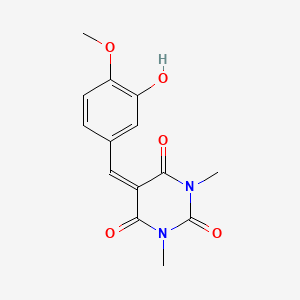![molecular formula C17H19N3O2S B4642440 N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-3-propoxybenzamide](/img/structure/B4642440.png)
N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-3-propoxybenzamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, starting from simple precursors and utilizing a variety of reaction conditions to build the complex molecular architecture. For example, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved condensation, chlorination, and final condensation steps, indicating the complexity and specificity required in synthesizing such molecules (Pei Huang et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds in this class is determined using techniques like X-ray crystallography, which reveals the spatial arrangement of atoms within the molecule. For instance, a related molecule's crystal structure showed it belongs to the tetragonal system, with precise bond lengths and angles obtained through density functional theory (DFT) that matched experimental data (Pei Huang et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with cellular components, leading to potential biological activities. The nucleophilic addition to pyridinium salts is an example of a chemical reaction involving similar compounds, showcasing their ability to undergo transformation into different chemical structures under specific conditions (Alexandre Lemire et al., 2004).
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystalline structure, play crucial roles in the application of these compounds. The crystal structure analysis can reveal polymorphism, indicating the existence of different crystalline forms that can have distinct physical and chemical properties (N. Yasuoka et al., 1969).
Chemical Properties Analysis
The chemical properties, such as reactivity with other chemical entities, stability under various conditions, and the potential for functional group transformations, are essential for understanding the applications and handling of these compounds. Studies on related molecules have shown a variety of reactivities, including the potential for cycloaddition reactions, which can be used to synthesize new derivatives with tailored properties (Chitrakar Ravi et al., 2017).
Propiedades
IUPAC Name |
N-[(3-methylpyridin-2-yl)carbamothioyl]-3-propoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-3-10-22-14-8-4-7-13(11-14)16(21)20-17(23)19-15-12(2)6-5-9-18-15/h4-9,11H,3,10H2,1-2H3,(H2,18,19,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTBLLUNICJSPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=CC=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-4,6-dimethylpyrimidine](/img/structure/B4642363.png)
![6-({[5-(methoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4642369.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B4642372.png)
![2,2-dichloro-1-methyl-N'-[1-(4-propoxyphenyl)propylidene]cyclopropanecarbohydrazide](/img/structure/B4642376.png)



![4-[1-(hydroxymethyl)-7-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]phenyl acetate](/img/structure/B4642421.png)
![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4642435.png)

![8,9-dimethyl-2-phenyl-7-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4642442.png)
![methyl 3-chloro-6-[(3,4-dihydro-2(1H)-isoquinolinylcarbonothioyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B4642464.png)
![2-(allylthio)-3-ethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4642465.png)
![2-{5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B4642476.png)